molecular formula C14H18N2O B3081025 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1094422-86-2

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B3081025
CAS No.: 1094422-86-2
M. Wt: 230.31
InChI Key: OFLDCRKQUJKJHM-UHFFFAOYSA-N
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Description

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzonitrile scaffold linked to a piperidine moiety containing a hydroxymethyl group, a structure that is highly amenable for further synthetic elaboration. Its primary research application is as a key building block in the synthesis of more complex molecules, particularly for the development of kinase inhibitors. For instance, this specific compound has been identified as a crucial synthetic precursor in the exploration of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which are important targets in oncology research for cancers driven by FGFR alterations [https://www.rcsb.org/structure/4RWL]. The piperidine ring and the nitrile group are common pharmacophores that can contribute to binding affinity and selectivity towards enzyme active sites. Researchers utilize this compound to generate novel chemical libraries for high-throughput screening or to optimize lead compounds in structure-activity relationship (SAR) studies. It is supplied exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-9-13-3-1-2-4-14(13)10-16-7-5-12(11-17)6-8-16/h1-4,12,17H,5-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLDCRKQUJKJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the reaction of 4-(hydroxymethyl)piperidine with benzonitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with benzonitrile . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) on the piperidine ring can undergo oxidation to yield a carboxylic acid (-COOH). This reaction is typically performed under acidic or basic conditions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . For example:
2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrileH2O heatKMnO42 4 Carboxypiperidin 1 yl methyl benzonitrile\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile}\xrightarrow[\text{H}_2\text{O heat}]{\text{KMnO}_4}\text{2 4 Carboxypiperidin 1 yl methyl benzonitrile}
Industrial protocols may employ catalytic oxidation with O2 under controlled pressure to enhance efficiency.

Reduction Reactions

The nitrile (-C≡N) group can be reduced to a primary amine (-CH2NH2) using lithium aluminum hydride (LiAlH4) or hydrogenation with Pd/C under H2 gas. For instance:
2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrileEt2OLiAlH42 4 Hydroxymethyl piperidin 1 yl methyl benzylamine\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile}\xrightarrow[\text{Et}_2\text{O}]{\text{LiAlH}_4}\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzylamine}
This reaction is critical for generating amine intermediates in drug synthesis.

Nucleophilic Substitution

The piperidine nitrogen can act as a nucleophile, participating in alkylation or acylation reactions. For example, reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields quaternary ammonium derivatives :
2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile+CH3INaH DMFN Methylated product\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile}+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{N Methylated product}
This reactivity is exploited to modify the compound’s physicochemical properties.

Hydrolysis of Nitrile

Under acidic or basic conditions, the nitrile group undergoes hydrolysis to form a carboxylic acid or amide. For example, H2SO4 (conc.) and heat yield a benzamide intermediate:
2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrileΔH2SO42 4 Hydroxymethyl piperidin 1 yl methyl benzamide\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile}\xrightarrow[\Delta]{\text{H}_2\text{SO}_4}\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzamide}
This transformation is pivotal in prodrug design.

Cross-Coupling Reactions

The benzonitrile moiety can participate in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts , enabling the introduction of aryl groups. For example:
2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile+Ar B OH 2BasePd PPh3 4Biaryl derivative\text{2 4 Hydroxymethyl piperidin 1 yl methyl benzonitrile}+\text{Ar B OH }_2\xrightarrow[\text{Base}]{\text{Pd PPh}_3\text{ }_4}\text{Biaryl derivative}
Such reactions expand structural diversity for medicinal chemistry applications .

Mechanistic Insights

  • Hydrogen Bonding : The hydroxymethyl group enhances solubility and participates in hydrogen bonding, influencing reaction kinetics .

  • Electronic Effects : The electron-withdrawing nitrile group activates the benzene ring for electrophilic substitutions, though steric hindrance from the piperidine ring may limit reactivity.

Scientific Research Applications

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile (CAS: 1308627-60-2)
  • Structural Difference : The hydroxymethyl group is on the 2-position of the piperidine ring instead of the 4-position.
  • Impact : Altered hydrogen-bonding capacity and steric effects due to the proximity of the hydroxymethyl group to the benzonitrile ring. This isomer is marketed as a pharmaceutical intermediate but lacks reported biological data .
4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile (CAS: 162997-46-8)
  • Structural Difference : The hydroxymethyl-piperidine moiety is directly attached to the benzene ring’s 4-position.
  • Purity reported at 96% (Combi-Blocks) .

Functional Group Substitutions

2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile Hydrochloride (CAS: 1296224-75-3)
  • Structural Difference: Hydroxymethyl replaced with aminomethyl.
  • Impact : Increased basicity (pKa ~9–10) and salt formation capability. The hydrochloride salt improves aqueous solubility, making it suitable for formulation in preclinical studies .
2-((4-(Methylamino)piperidin-1-yl)methyl)benzonitrile Hydrochloride (CAS: 1289387-45-6)
  • Structural Difference: Hydroxymethyl replaced with methylamino.
  • Impact : Introduces a secondary amine, enhancing interactions with acidic residues in enzyme active sites. Hazard warnings (H302, H315, H319) indicate moderate toxicity .

Complex Derivatives and Heterocyclic Analogs

4-((4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
  • Structural Difference : Incorporates a triazole ring instead of piperidine.
  • Synthesized via click chemistry (CuAAC) with 95% yield .
2-((4-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS: 1790201-01-2)
  • Structural Difference : Sulfonyl and pyran-2-one substituents.
  • Molecular weight (374.4 g/mol) suggests improved lipophilicity for CNS penetration .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Purity/Data Source
2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile Not Provided C₁₄H₁₇N₂O 243.30 Hydroxymethyl, Piperidine Discontinued
4-((2-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile 1308627-60-2 C₁₄H₁₈N₂O 242.31 Hydroxymethyl, Piperidine 95%
2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile HCl 1296224-75-3 C₁₃H₁₈ClN₃ 251.76 Aminomethyl, Piperidine 95%

Biological Activity

2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxymethyl group and linked to a benzonitrile moiety. Its chemical formula is C14H18N2OC_{14}H_{18}N_2O, with a molecular weight of approximately 230.31 g/mol. The unique arrangement of functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

While specific mechanisms of action for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile have not been fully elucidated, piperidine derivatives are known to interact with multiple biological pathways. They often serve as ligands in receptor binding studies and exhibit diverse pharmacological activities, including:

  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines and inhibit tumor growth in animal models .
  • Neuroprotective Effects : Piperidine derivatives are explored for their potential in treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management .

Biological Activity Summary

The following table summarizes the biological activities associated with compounds structurally related to 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile:

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth
AntiviralShows inhibitory effects on viral entry stages
Acetylcholinesterase InhibitionInhibits AChE activity, potentially beneficial for Alzheimer's disease
AntimicrobialExhibits antibacterial properties against various pathogens

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that similar piperidine derivatives can significantly suppress tumor growth in vivo. For instance, one study reported that a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cancer cell lines, highlighting its potential as an anticancer agent .
  • Neuroprotective Research : A study investigating piperidine-based compounds showed that they could inhibit AChE effectively, with some derivatives achieving IC50 values as low as 2.7 µM, suggesting their potential in treating cognitive decline associated with Alzheimer's disease .
  • Antiviral Activity : In vitro evaluations of structurally similar compounds revealed promising antiviral properties, particularly against Hepatitis C Virus (HCV), where compounds exhibited low nanomolar activity by targeting the HCV E1 protein .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or reductive amination to introduce the hydroxymethyl-piperidine moiety. Key intermediates (e.g., piperidine derivatives) are characterized via 1H^1H NMR, 13C^{13}C NMR, and mass spectrometry (MS) to confirm regiochemistry and purity. For example, benzonitrile derivatives with piperidine scaffolds are synthesized via coupling reactions under inert conditions, followed by column chromatography for purification .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For related piperidine-benzonitrile derivatives, crystal structures reveal chair conformations of piperidine rings and van der Waals interactions dominating packing arrangements. Diffraction data are refined using software like SHELX, with CCDC deposition for validation . Spectroscopic techniques (NMR, IR) complement crystallography by verifying functional groups and hydrogen bonding patterns .

Advanced Research Questions

Q. What conformational dynamics of the piperidine ring influence the compound’s reactivity and interactions?

  • Methodological Answer : Crystal structures of analogous compounds (e.g., 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile) show both piperidine rings adopt chair conformations. Computational modeling (DFT or MD simulations) can predict energy barriers for ring flipping, while NOESY NMR experiments detect through-space interactions to validate dynamic behavior in solution .

Q. How do crystallographic data guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : X-ray structures reveal intermolecular interactions (e.g., π-π stacking of benzonitrile with aromatic residues or hydrogen bonding via the hydroxymethyl group). These insights inform modifications to improve binding affinity. For example, introducing electron-withdrawing groups on the benzonitrile ring enhances interactions with hydrophobic enzyme pockets, as seen in antimalarial agent precursors .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they resolved?

  • Methodological Answer : HPLC with UV/Vis detection is standard, but method optimization is critical. Buffers like sodium acetate/1-octanesulfonate (pH 4.6) or ammonium acetate (pH 6.5) improve peak resolution for polar intermediates. System suitability tests ensure precision, with gradient elution (e.g., methanol-buffer mixtures) separating closely related byproducts .

Q. How can conflicting biological activity data for structurally similar derivatives be reconciled?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH-dependent solubility) or off-target effects. Dose-response studies and orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) clarify mechanisms. For piperidine derivatives, subtle changes in hydroxymethyl group orientation significantly alter pharmacokinetics, necessitating conformational analysis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile
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2-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

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